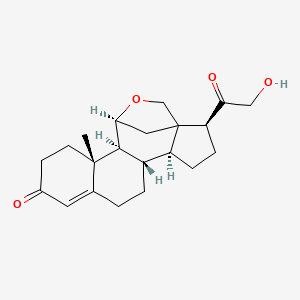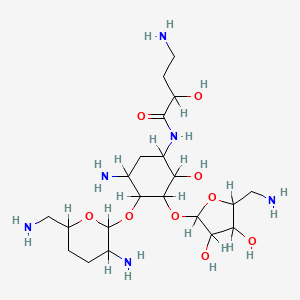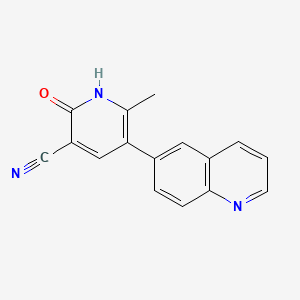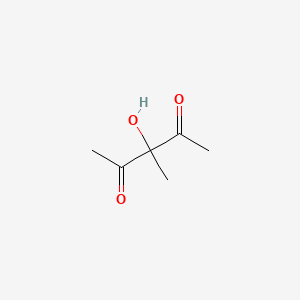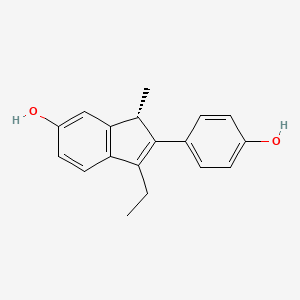
(S)-Indenestrol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Indenestrol A is a synthetic estrogenic compound that belongs to the class of nonsteroidal estrogens It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, ®-Indenestrol A
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Indenestrol A typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable starting material, such as an indene derivative.
Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Functional Group Modifications: Various functional group modifications, such as hydroxylation and alkylation, are performed to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Indenestrol A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, alkylated, and oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(S)-Indenestrol A has been extensively studied for its applications in:
Chemistry: Used as a model compound in stereochemistry and chiral synthesis studies.
Biology: Investigated for its estrogenic activity and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-Indenestrol A involves binding to estrogen receptors in the body. This binding activates the estrogen receptor, leading to the modulation of gene expression and subsequent physiological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Indenestrol A: The enantiomer of (S)-Indenestrol A with different biological activity.
Diethylstilbestrol: A nonsteroidal estrogen with similar structural features.
Estradiol: A natural estrogen with a steroidal structure.
Uniqueness
This compound is unique due to its chiral nature and specific estrogenic activity, which distinguishes it from other nonsteroidal estrogens. Its ability to selectively bind to estrogen receptors and modulate gene expression makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
115217-04-4 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
(3S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
BBOUFHMHCBZYJJ-NSHDSACASA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Isomerische SMILES |
CCC1=C([C@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Kanonische SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Key on ui other cas no. |
115217-04-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)



